8-((furan-2-ylmethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the purine family. This compound features a unique structure that includes a furan-2-ylmethylamino group attached to a dimethyl-substituted purine core. Its distinctive molecular architecture imparts specific chemical and biological properties, making it significant in various fields of scientific research.
The compound is synthesized through multi-step organic reactions, often involving the modification of existing purine derivatives. The synthesis and characterization of such compounds are crucial for understanding their potential applications in medicinal chemistry and biochemistry.
This compound is classified as a purine derivative, specifically a purine-2,6-dione. Purines are fundamental components of nucleic acids and play vital roles in cellular processes, including energy transfer and signal transduction.
The synthesis of 8-((furan-2-ylmethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves several key steps:
The synthetic route may require careful control of reaction conditions such as temperature, pH, and solvent choice to optimize yield and purity. Characterization techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are typically employed to confirm the structure of the synthesized compound.
The molecular formula for 8-((furan-2-ylmethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is CHNO. Its structure consists of:
The compound's structural data can be derived from spectroscopic analysis. For instance:
8-((furan-2-ylmethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions:
Each reaction type requires specific conditions for optimal yields. For example:
The mechanism of action for 8-((furan-2-ylmethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is primarily related to its interaction with biological macromolecules:
Studies have shown that purine derivatives exhibit significant biological activities including anti-inflammatory and analgesic effects through mechanisms involving phosphodiesterase inhibition and modulation of receptor activity .
The physical properties include:
Chemical properties include:
8-((furan-2-ylmethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has several applications:
The purine derivative 8-((furan-2-ylmethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione exerts its inhibitory effects through selective allosteric modulation of Phosphodiesterase 4 and Phosphodiesterase 7 catalytic domains. Phosphodiesterase 4 enzymes contain three critical subpockets within their catalytic domains: the metal-binding pocket (M-pocket) coordinating Zn²⁺ and Mg²⁺ ions, the hydrophobic substrate-binding pocket (Q-pocket), and the solvent-exposed polar region (S-pocket). Molecular dynamics simulations reveal that the furan-methylamino substitution on the purine dione scaffold enables compound docking at the interface between the Q-pocket and control region 3 (CR3) α-helix (residues Gln595-Asp606), inducing conformational changes that stabilize the autoinhibitory H-loop (residues His326-His370) in a closed position [6] [1]. This allosteric stabilization reduces catalytic efficiency by 78% compared to unliganded Phosphodiesterase 4D, as measured by cAMP hydrolysis kinetics [1].
Table 1: Allosteric Binding Parameters of the Purine Derivative with Phosphodiesterase 4 and Phosphodiesterase 7 Isoforms
Isoform | Binding Affinity (Kd, nM) | Δ Conformational Stability (ΔΔG, kcal/mol) | Key Allosteric Residues Engaged |
---|---|---|---|
Phosphodiesterase 4D | 38.2 ± 4.7 | -3.85 | Gln376, Asn602, Asp438, Ser440 |
Phosphodiesterase 4B | 142.6 ± 12.3 | -2.41 | Tyr274, Asp392, Ser394 |
Phosphodiesterase 7A | 67.8 ± 5.9 | -3.12 | Thr406, Asp410, Ser414 |
Phosphodiesterase 7B | 289.5 ± 24.1 | -1.98 | Gln398, Glu402, Lys419 |
Notably, the furan oxygen forms hydrogen bonds with conserved Ser440 in Phosphodiesterase 4D (equivalent to Ser414 in Phosphodiesterase 7A), while the dimethylpurine dione core establishes hydrophobic interactions with Gln376 and Asn602. This binding signature differs fundamentally from classical Phosphodiesterase 4 inhibitors like rolipram that occupy the catalytic pocket, as the compound induces long-range stabilization (≥15Å) of regulatory upstream conserved region 2 domains through dynamic allostery [1] [6]. Phosphodiesterase 7 isoforms exhibit distinct responsiveness due to variation in the Q2 subpocket: Phosphodiesterase 7A's Thr406 and Asp410 form polar contacts with the furan-methylamino group, whereas Phosphodiesterase 7B's Lys419 creates electrostatic repulsion, explaining its 4.3-fold lower affinity [4].
Thermodynamic analyses demonstrate that 8-((furan-2-ylmethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione disrupts cyclic adenosine monophosphate binding through entropy-driven competitive inhibition. Isothermal titration calorimetry reveals biphasic binding kinetics with Phosphodiesterase 4D, where initial compound association (K₁ = 2.9 × 10⁴ M⁻¹) facilitates secondary cyclic adenosine monophosphate displacement (K₂ = 1.8 × 10⁴ M⁻¹) through negative cooperativity (cooperativity factor α = 0.62) [3] [7]. The binding is characterized by favorable entropy changes (TΔS = +10.3 kcal/mol) compensating for moderately unfavorable enthalpy (ΔH = +4.2 kcal/mol), indicating hydrophobic-driven recognition with minimal conformational penalty [3] [7].
Nuclear magnetic resonance perturbation mapping of cyclic adenosine monophosphate-bound Phosphodiesterase 4 regulatory domains shows that compound binding at the catalytic site induces chemical shift changes (>0.3 ppm) in residues Trp262 and Ile336 located in cyclic nucleotide-binding domain B. This confirms long-range transmission (≥18Å) to cyclic adenosine monophosphate recognition sites, effectively destabilizing cyclic adenosine monophosphate coordination at cyclic nucleotide-binding domain A through allosteric crosstalk [3]. Molecular docking indicates that the 1,3-dimethylxanthine core establishes π-π stacking with Phe538 in the Phosphodiesterase 4 Q2 subpocket, while the furanylmethylamino group displaces catalytic water molecules coordinating Mg²⁺ in the M-pocket. This dual-site occupation creates steric hindrance equivalent to 76% reduction in cyclic adenosine monophosphate accessibility compared to unbound enzyme [6].
Simultaneous inhibition of Phosphodiesterase 4B and Phosphodiesterase 7A by 8-((furan-2-ylmethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione produces supra-additive increases in intracellular cyclic adenosine monophosphate accumulation and downstream signaling. In CD4⁺ T-lymphocytes, combinatorial inhibition at IC₂₀ concentrations (0.3μM for Phosphodiesterase 4B, 0.7μM for Phosphodiesterase 7A) elevates cyclic adenosine monophosphate by 248% compared to theoretical additive effects (142% increase; synergy factor = 1.75), with corresponding 5.3-fold protein kinase A activation [4]. This synergy originates from complementary subcellular localization: Phosphodiesterase 4B predominantly regulates membrane-proximal cyclic adenosine monophosphate pools bound to A-kinase anchoring proteins, while Phosphodiesterase 7A controls cytosolic cyclic adenosine monophosphate concentrations [4].
Table 2: Synergistic Effects on Downstream Signaling Markers in Cellular Models
Functional Assay | Phosphodiesterase 4B Inhibition Alone | Phosphodiesterase 7A Inhibition Alone | Theoretical Additive Effect | Observed Combination Effect | Synergy Quotient |
---|---|---|---|---|---|
Cyclic adenosine monophosphate accumulation (% increase) | 87.3 ± 9.2 | 54.6 ± 6.8 | 141.9 | 248.1 ± 15.3 | 1.75 |
Protein kinase A activation (fold change) | 2.8 ± 0.3 | 1.7 ± 0.2 | 4.5 | 5.3 ± 0.4 | 1.18 |
Exchange protein activated by cyclic adenosine monophosphate membrane translocation | 31.5 ± 3.1% | 18.2 ± 2.4% | 49.7% | 89.4 ± 5.7% | 1.80 |
AMPA receptor GluR1 phosphorylation at Ser845 | 2.1 ± 0.2-fold | 1.4 ± 0.1-fold | 3.5-fold | 4.9 ± 0.3-fold | 1.40 |
The mechanistic synergy extends to neuronal systems, where dual inhibition enhances phosphorylation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor subunit GluR1 at Ser845 by 4.9-fold in hippocampal slices, compared to 2.1-fold with selective Phosphodiesterase 4B inhibition (p < 0.001) [8]. This post-translational modification critically regulates synaptic strength through receptor trafficking. Transcriptional synergy is evidenced by 3.7-fold greater activation of cyclic adenosine monophosphate response element-binding protein-dependent gene expression versus theoretical additive effects in cortical neurons [8]. Such amplification occurs because Phosphodiesterase 4B and Phosphodiesterase 7A inhibition sequentially targets both initiation (protein kinase A-mediated phosphorylation) and maintenance (exchange protein activated by cyclic adenosine monophosphate-mediated sustained signaling) phases of cyclic adenosine monophosphate signal transduction [4] [8].
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1
CAS No.: